2-(2,4,5-trimethylphenyl)acetic acid
Overview
Description
2-(2,4,5-trimethylphenyl)acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-trimethylphenyl)acetic acid typically involves the alkylation of a suitable precursor, such as (2,4,5-Trimethylphenyl)methanol, followed by oxidation to introduce the acetic acid functionality. Common reagents used in these reactions include alkyl halides and strong bases for the alkylation step, and oxidizing agents like potassium permanganate or chromium trioxide for the oxidation step.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4,5-trimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated
Properties
IUPAC Name |
2-(2,4,5-trimethylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-9(3)10(5-8(7)2)6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJKVDNPUSPLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305630 | |
Record name | 2,4,5-trimethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3167-01-9 | |
Record name | NSC171296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,5-trimethylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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